N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
Description
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole carboxamide moiety linked to a partially saturated naphthothiazole ring system. Its synthesis likely involves coupling reactions similar to those used for analogous pyrazole carboxamides (e.g., EDCI/HOBt-mediated amidation) , with modifications to accommodate the fused thiazole system.
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c1-20-9-8-12(19-20)15(21)18-16-17-14-11-5-3-2-4-10(11)6-7-13(14)22-16/h2-5,8-9H,6-7H2,1H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDINEWNJOFGRGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of the naphthothiazole intermediate, followed by its reaction with a pyrazole derivative to form the final compound. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining stringent quality control.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide has shown promise as a therapeutic agent in various studies:
- Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial properties against drug-resistant bacterial strains. The mechanism involves disruption of essential metabolic pathways in bacteria, potentially enhancing the efficacy of existing antibiotics .
- Anticancer Potential: In vitro studies have demonstrated cytotoxic effects against multiple cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The compound appears to induce apoptosis and cell cycle arrest, highlighting its potential as an anticancer agent .
Chemical Synthesis
The compound serves as a valuable building block in the synthesis of more complex organic molecules. Its unique structural features allow for the development of novel derivatives with tailored biological activities .
Material Science
Applications extend to the development of advanced materials and chemical sensors. The compound's unique electronic properties can be exploited in the design of sensors for detecting specific biomolecules or environmental pollutants .
Synthetic Routes
| Step | Reaction Type | Key Reagents/Conditions |
|---|---|---|
| Step 1 | Cyclization | Naphthalene derivatives + thioamide precursors |
| Step 2 | Oxidation | Potassium permanganate |
| Step 3 | Reduction | Lithium aluminum hydride |
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of this compound against multidrug-resistant pathogens. The compound exhibited lower minimum inhibitory concentrations (MICs) compared to traditional antibiotics like linezolid, indicating its potential as a novel antimicrobial agent.
Case Study 2: Cytotoxic Effects
In a comparative analysis of various sulfonamide derivatives on cancer cell lines, this compound demonstrated significant cytotoxicity at concentrations above 10 µM. Further mechanistic studies are warranted to elucidate the pathways involved in its anticancer activity.
Mechanism of Action
The mechanism of action of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison with Pyrazole Carboxamide Derivatives
Key Observations :
- The dihydronaphthothiazole in the target compound introduces a bulky, planar aromatic system absent in simpler aryl-substituted analogs (e.g., 3a–3d). This may reduce solubility but enhance target binding via hydrophobic interactions.
- Substituents on the pyrazole ring (e.g., methyl in the target vs.
Key Observations :
- The thiazole ring in derivatives contributes to cardioprotective activity, suggesting that the dihydronaphthothiazole in the target compound may also interact with similar biological targets (e.g., ion channels or enzymes).
- The absence of a hydrazine linker in the target compound could limit its ability to mimic the hydrogen-bonding interactions critical for the activity of analogs.
Physicochemical Properties
- Melting Points : compounds show melting points ranging from 123–183°C, influenced by substituent polarity (e.g., 4-Cl in 3b increases mp to 171–172°C vs. 133–135°C for 3a) . The target compound’s fused ring system may elevate its melting point further due to increased crystallinity.
- Solubility : Bulky aromatic systems (e.g., dihydronaphthothiazole) likely reduce aqueous solubility compared to simpler aryl-pyrazoles (3a–3d), necessitating formulation optimization.
Biological Activity
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a naphtho[1,2-d]thiazole moiety linked to a pyrazole carboxamide. This structural configuration is believed to contribute to its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of 4,5-dihydronaphtho[1,2-d]thiazoles exhibit notable anticancer properties. For instance, certain derivatives showed potent inhibition of cancer cell proliferation across various cell lines. A study highlighted that compounds with the naphthoquinone moiety displayed higher antiproliferative activity against melanoma cells (SK-MEL-5) compared to their naphthalene-containing counterparts. The compound was found to inhibit cyclin-dependent kinases (CDKs), particularly CDK1, with an IC50 value of 54.8 nM, indicating its potential as a therapeutic agent in cancer treatment .
| Compound | IC50 (nM) | Target |
|---|---|---|
| This compound | 54.8 | CDK1 |
Enzyme Inhibition
The compound also exhibits enzyme inhibition properties. It has been evaluated for its inhibitory effects on carbonic anhydrase (CA) isoenzymes I and II. Compounds derived from thiazole structures have shown promising inhibitory activity in the low nanomolar range against these enzymes, which play crucial roles in physiological processes such as acid-base balance and respiration .
| Enzyme Isoenzyme | K_i (nM) |
|---|---|
| Carbonic Anhydrase I | 27.07 - 37.80 |
| Carbonic Anhydrase II | 11.80 - 25.81 |
The anticancer mechanisms of this compound involve induction of apoptosis and cell cycle arrest. Studies have shown that treatment with this compound leads to significant cell cycle arrest in the pre-G1 and G2/M phases in cancer cell lines. Additionally, it has been observed to upregulate apoptotic markers such as caspase-3, indicating its role in promoting programmed cell death .
Case Studies
A notable case study involved the synthesis and evaluation of various thiazole derivatives related to this compound. The study found that specific modifications to the thiazole ring significantly enhanced the anticancer activity and selectivity towards cancer cells compared to normal cells .
Q & A
Basic: What are the common synthetic routes for preparing N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, describes a method using K₂CO₃ as a base in DMF to facilitate alkylation or thiol coupling. Key steps include:
- Reacting 1,3,4-oxadiazole-2-thiol derivatives with halogenated intermediates under mild conditions.
- Optimizing stoichiometry (e.g., 1.2 mmol K₂CO₃ per 1 mmol substrate) to minimize side reactions.
- Purification via column chromatography or recrystallization to isolate the target compound .
Advanced: How can researchers optimize reaction conditions to improve yield and minimize byproducts in the synthesis of this compound?
Advanced strategies involve:
- Solvent selection : Polar aprotic solvents like DMF enhance solubility of intermediates but may require post-reaction neutralization to avoid decomposition .
- Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) could streamline heterocyclic ring formation.
- Byproduct analysis : Use LC-MS or HPLC to identify impurities (e.g., unreacted thiols or oxidized byproducts) and adjust reaction time/temperature .
Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound?
Standard methods include:
- NMR : ¹H/¹³C NMR to confirm substituent positions and ring saturation (e.g., dihydronaphtho-thiazole protons appear as multiplets at δ 2.5–3.5 ppm) .
- Mass spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₈H₁₆N₄OS: calculated 361.10) .
- X-ray crystallography : Resolve ambiguous stereochemistry; highlights its use for analogous thiazole derivatives .
Advanced: How can computational methods address discrepancies in crystallographic data for this compound’s puckered rings?
The dihydronaphtho-thiazole ring may exhibit nonplanar puckering. Cremer and Pople’s puckering coordinates (amplitude q and phase angle φ) quantify deviations from planarity . For example:
- Use software like Gaussian or ORCA to calculate puckering parameters from X-ray data.
- Compare with experimental torsion angles (e.g., ’s methodology) to resolve structural ambiguities .
Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s antifungal activity?
- Broth microdilution : Determine MIC against Candida spp. or Aspergillus spp. (e.g., MIC ≤ 8 µg/mL suggests potency) .
- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK-293) to assess selectivity (IC₅₀ > 50 µM is desirable) .
Advanced: How can researchers investigate the molecular basis of resistance to this compound in fungal pathogens?
Advanced approaches include:
- Proteomic profiling : Identify overexpression of efflux pumps (e.g., ABC transporters) via LC-MS/MS .
- Mutagenesis studies : Generate resistant Candida strains and sequence target genes (e.g., CYP51 for azole resistance analogs) .
Basic: What structural features of this compound correlate with its bioactivity?
- The dihydronaphtho-thiazole core enhances membrane permeability due to lipophilicity (logP ~3.5).
- The 1-methylpyrazole group improves metabolic stability by blocking oxidative metabolism .
Advanced: How can QSAR models predict the activity of novel derivatives?
- Descriptor selection : Use topological indices (e.g., Wiener index) or electronic parameters (HOMO/LUMO gaps) .
- Validation : Train models with datasets from and , ensuring R² > 0.8 and RMSE < 0.5 .
Basic: What are the challenges in assessing the purity of this compound?
- HPLC limitations : Co-elution of structurally similar byproducts (e.g., open-chain intermediates).
- Elemental analysis : Discrepancies ≤0.4% for C/H/N/S ensure purity >95% .
Advanced: How can researchers detect trace impurities in bulk samples?
- LC-HRMS : Identify impurities at ppm levels (e.g., sulfoxide derivatives from thiazole oxidation) .
- NMR relaxation experiments : Detect low-abundance conformers affecting crystallinity .
Basic: How should researchers address contradictory biological data between studies?
- Replicate assays : Use standardized protocols (CLSI guidelines for antifungals) .
- Control variables : Match solvent (DMSO concentration ≤1%) and cell passage number .
Advanced: What multi-omics approaches resolve conflicting mechanistic hypotheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
